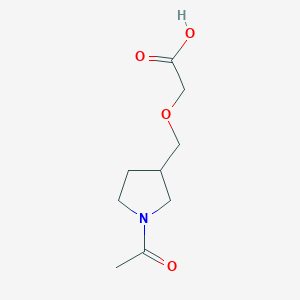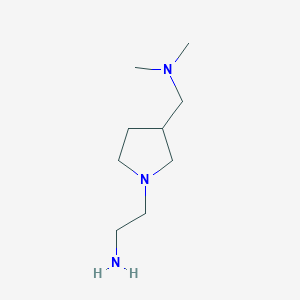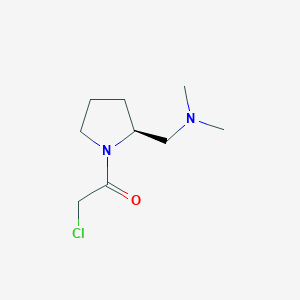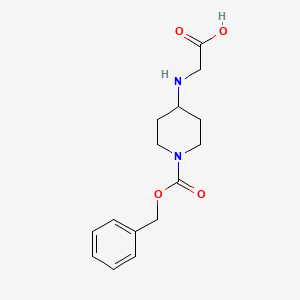![molecular formula C10H21N3O B7921899 2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921899.png)
2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves the reaction of a pyrrolidine derivative with an appropriate amine. One common method includes the use of a chiral auxiliary to ensure the correct stereochemistry at the pyrrolidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol or amine derivative.
Scientific Research Applications
2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[(S)-3-(methyl-amino)-pyrrolidin-1-yl]-ethanone
- 2-Amino-1-[(S)-3-(ethyl-amino)-pyrrolidin-1-yl]-ethanone
- 2-Amino-1-[(S)-3-(propyl-amino)-pyrrolidin-1-yl]-ethanone
Uniqueness
What sets 2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone apart from similar compounds is its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets
Properties
IUPAC Name |
2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)12(3)9-4-5-13(7-9)10(14)6-11/h8-9H,4-7,11H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWGSGXPIKNTM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@H]1CCN(C1)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7921817.png)


![2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7921841.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine](/img/structure/B7921845.png)
![3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7921850.png)

![2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921864.png)
![2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921869.png)
![2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921875.png)
![2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921887.png)
![2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921891.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B7921903.png)

